Propyl 4-(5-formylfuran-2-yl)benzoate
Overview
Description
Propyl 4-(5-formylfuran-2-yl)benzoate is a chemical compound with the molecular formula C15H14O4 . It is a derivative of benzoate and furan .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group attached to a furan ring via a propyl linker . The furan ring carries a formyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.27 . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Herbicidal Applications
- Herbicide for Oilseed Rape : Propyl 4-(5-formylfuran-2-yl)benzoate, under the name ZJ0273, is a broad-spectrum herbicidal ingredient used for controlling weeds in oilseed rape fields in China. Its efficacy and application in agriculture have been a subject of research. One study synthesized radio-labeled versions of this compound for research into its metabolism, mode of action, environmental behavior, and fate (Yang, Ye, & Lu, 2008).
Environmental and Soil Interaction
- Soil Metabolism Study : Research has focused on the transformation of ZJ0273 in aerobic soils. Using carbon-14 labeling, studies have identified degradation intermediates and quantified their dynamics, revealing important insights into the environmental impact and breakdown of this herbicide (Haiyan et al., 2010).
Microsynthetic Methods
- Chemical Synthesis and Characterization : There has been significant interest in the microsynthetic methods of this compound. These studies contribute to a better understanding of its chemical structure and potential modifications for enhanced effectiveness or reduced environmental impact (Yang & Qingfu, 2006).
Biodegradation and Microbial Interaction
- Microbial Degradation : Isolation and identification of microbial strains capable of degrading ZJ0273 have been conducted. These studies are essential for understanding the potential for bioremediation and the environmental fate of the herbicide in soil ecosystems (Qiao-li, 2011).
properties
IUPAC Name |
propyl 4-(5-formylfuran-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-9-18-15(17)12-5-3-11(4-6-12)14-8-7-13(10-16)19-14/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSZPBINXWIYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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